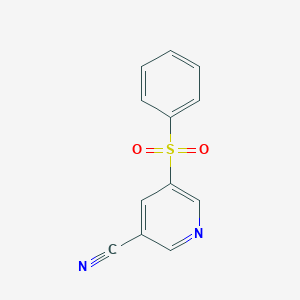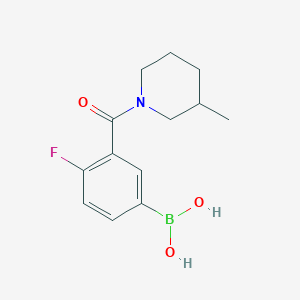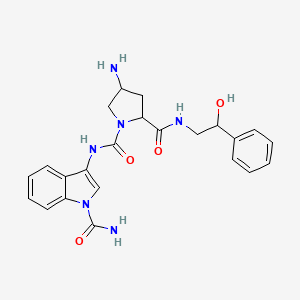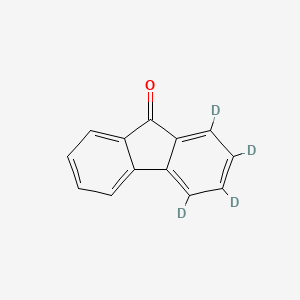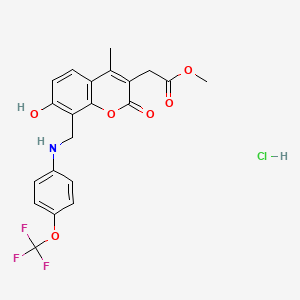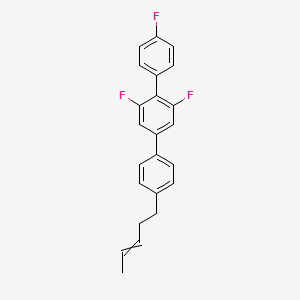
1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pent-3-enylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pent-3-enylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of multiple fluorine atoms and phenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pent-3-enylphenyl)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the fluorination of a suitable phenyl precursor using reagents such as fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide.
Coupling Reaction: The fluorophenyl intermediate is then subjected to a coupling reaction with a pent-3-enyl-substituted benzene derivative. This step often requires the use of a palladium catalyst and a base such as potassium carbonate.
Final Fluorination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pent-3-enylphenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium perm
Properties
CAS No. |
921605-44-9 |
|---|---|
Molecular Formula |
C23H19F3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1,3-difluoro-2-(4-fluorophenyl)-5-(4-pent-3-enylphenyl)benzene |
InChI |
InChI=1S/C23H19F3/c1-2-3-4-5-16-6-8-17(9-7-16)19-14-21(25)23(22(26)15-19)18-10-12-20(24)13-11-18/h2-3,6-15H,4-5H2,1H3 |
InChI Key |
XDYDPVPNMFWLSS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium](/img/structure/B12639959.png)
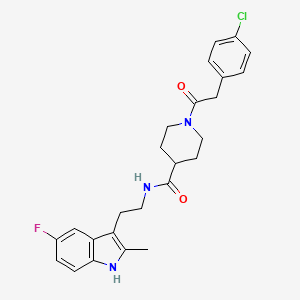
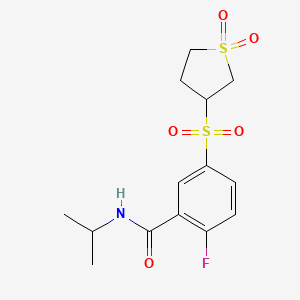
![(1'S,3R,3'S,7a'S)-5''-ethyl-1'-[(4-fluorophenyl)carbonyl]-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12639980.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate](/img/structure/B12639984.png)
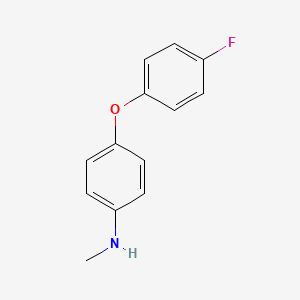
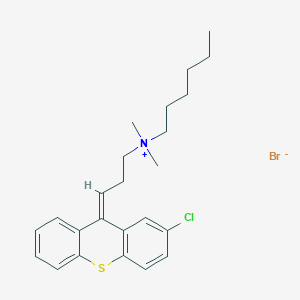
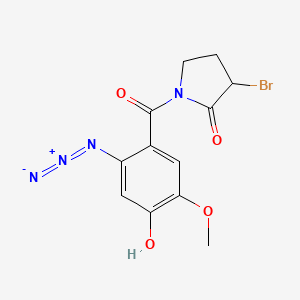
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)
